4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid
Overview
Description
4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Halogenation: Introduction of the fluorine atom through halogenation reactions.
Carboxylation: Carboxylation of the benzene ring to introduce the carboxylic acid group.
Hydroxylation: Introduction of the hydroxyl group through hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to enhance yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Scale-Up: Adjustments to reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Alcohols and related derivatives.
Substitution Products: Various substituted benzoic acids.
Scientific Research Applications
4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that interact with the carboxylic acid, fluorine, and hydroxyl groups.
Pathways: Modulation of biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Carboxy-5-fluorophenyl)benzoic acid
- 4-(3-Carboxy-5-fluorophenyl)picolinic acid
- 4-(3-Carboxy-5-fluorophenyl)-3-fluorophenol
Uniqueness
4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both a hydroxyl group and a fluorine atom on the benzene ring enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-(3-carboxy-5-fluorophenyl)-3-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO5/c15-10-4-8(3-9(5-10)14(19)20)11-2-1-7(13(17)18)6-12(11)16/h1-6,16H,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYXDWDKWAPHSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690892 | |
Record name | 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-20-0 | |
Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 5-fluoro-2′-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261956-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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